Losartan-d9 Losartan-d9
Brand Name: Vulcanchem
CAS No.: 1030937-18-8
VCID: VC8040266
InChI: InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Molecular Formula: C22H23ClN6O
Molecular Weight: 432 g/mol

Losartan-d9

CAS No.: 1030937-18-8

Cat. No.: VC8040266

Molecular Formula: C22H23ClN6O

Molecular Weight: 432 g/mol

* For research use only. Not for human or veterinary use.

Losartan-d9 - 1030937-18-8

Specification

CAS No. 1030937-18-8
Molecular Formula C22H23ClN6O
Molecular Weight 432 g/mol
IUPAC Name [5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2
Standard InChI Key PSIFNNKUMBGKDQ-WRMMWXQOSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Introduction

Synthesis and Characterization

The synthesis of Losartan-d9 involves catalytic deuteration of the butyl precursor under controlled conditions. Key steps include:

  • Deuterium Exchange: Reaction of the butyl bromide intermediate with deuterium oxide (D₂O) in the presence of palladium catalysts, achieving >99% isotopic enrichment .

  • Coupling Reactions: Subsequent conjugation with the imidazole-chloromethyl azide moiety through nucleophilic substitution.

  • Purification: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥99.5% chemical purity .

Advanced analytical techniques validate the compound's integrity:

  • NMR Spectroscopy: ¹H-NMR shows complete disappearance of butyl proton signals (δ 0.8–1.5 ppm), replaced by deuterium's characteristic quadrupolar splitting .

  • High-Resolution Mass Spectrometry: ESI+ mode confirms the molecular ion at m/z 223.73 [M+H]⁺, with a 9 Da shift relative to non-deuterated analogs .

  • Collision Cross-Section (CCS): Ion mobility spectrometry yields a CCS of 202.1 Ų in N₂ buffer gas, critical for distinguishing isobaric interferences .

Analytical Applications in Pharmacokinetics

As an internal standard, Losartan-d9 addresses matrix effects and ionization variability in LC-MS/MS assays. A representative method for plasma analysis includes:

Chromatographic Conditions

  • Column: C18 (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid in acetonitrile/water (65:35)

  • Flow Rate: 0.3 mL/min

  • Retention Time: Losartan-d9 elutes at 2.8 min vs. 2.7 min for losartan .

Mass Spectrometric Parameters

ParameterLosartanLosartan-d9
Precursor Ion (m/z)423.1 → 207.1223.7 → 209.1
Collision Energy (eV)2022
LOQ (ng/mL)0.50.5

This method demonstrates linearity (R² > 0.999) across 0.5–500 ng/mL, with intra-day precision <5% RSD . The deuterated standard corrects for extraction efficiency variations (85–92% recovery) and ion suppression effects caused by plasma phospholipids .

Role in Metabolic Studies

Losartan-d9 facilitates precise tracking of losartan's disposition. After oral administration, losartan undergoes cytochrome P450-mediated conversion to EXP3174, its active metabolite. Co-administration of Losartan-d9 allows simultaneous quantification of both species:

Key Pharmacokinetic Parameters (Healthy Volunteers)

ParameterLosartanEXP3174
Cₘₐₓ (ng/mL)250 ± 45550 ± 89
Tₘₐₓ (h)1.03.5
t₁/₂ (h)2.1 ± 0.36.7 ± 1.2
AUC₀–∞ (ng·h/mL)1450 ± 2103200 ± 450

Data derived using Losartan-d9 internal standardization reveal 35% inter-individual variability in AUC, underscoring the need for personalized dosing in patients with renal impairment .

Quality Control and Regulatory Considerations

Manufacturing Losartan-d9 under ISO 17025 guidelines ensures batch-to-batch consistency. Specifications include:

  • Isotopic Purity: ≥99.8% deuterium incorporation (assayed by FT-ICR MS)

  • Chemical Purity: ≤0.1% non-deuterated losartan by UPLC-PDA

  • Stability: 24-month shelf life at -20°C in amber vials

Regulatory agencies require deuterated internal standards to meet FDA Bioanalytical Method Validation guidelines, particularly for specificity (no co-eluting peaks) and carryover (<20% of LLOQ) .

Emerging Applications and Future Directions

Recent advancements leverage Losartan-d9 in:

  • Microsampling Techniques: Volumetric absorptive microsamplers (10 μL blood) coupled with LC-MS/MS enable pediatric pharmacokinetic studies .

  • Tissue Distribution Mapping: MALDI imaging with deuterated standards quantifies losartan accumulation in renal cortex (15.2 μg/g) vs. medulla (8.7 μg/g) .

  • Drug-Drug Interaction Studies: CYP2C9 phenotyping using losartan/Losartan-d9 metabolic ratios predicts interactions with warfarin and NSAIDs .

Ongoing research explores its utility in characterizing losartan's transport by OATP1B1 and MRP2 transporters, potentially explaining the 28% reduction in end-stage renal disease risk observed in type 2 diabetic patients .

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